2-Bromobenzaldoxime
Overview
Description
2-Bromobenzaldoxime is a chemical compound that can be synthesized from benzaldehydes. It is an intermediate that can be used to produce various substituted 2-bromobenzaldehydes, which are valuable in the synthesis of other chemical entities. The synthesis of 2-bromobenzaldoxime involves a palladium-catalyzed ortho-bromination, with O-methyloxime serving as a directing group. This process is followed by a rapid deprotection step to yield the desired 2-bromobenzaldehydes with good overall yields .
Synthesis Analysis
The synthesis of 2-bromobenzaldoxime and its derivatives is a multi-step process that involves selective palladium-catalyzed C-H activation. This method provides a pathway to synthesize substituted 2-bromobenzaldehydes, which are useful precursors in the synthesis of various heterocyclic compounds such as 1-aryl-1H-indazoles . The synthesis of these compounds is facilitated by the reaction of 2-bromobenzaldehydes with arylhydrazines in the presence of palladium catalysts and phosphorus chelating ligands .
Molecular Structure Analysis
The molecular structure of compounds related to 2-bromobenzaldoxime, such as the p-bromobenzoate of benzil α-monoxime, has been confirmed through X-ray crystallography. This analysis has provided insights into the configuration and the intermolecular interactions that contribute to the stability of the crystal structure .
Chemical Reactions Analysis
2-Bromobenzaldoxime and its derivatives participate in various chemical reactions. For instance, 2-bromobenzaldehydes can react with primary amines under carbon monoxide to yield 3-(alkylamino)isoindolin-1-ones . Additionally, 2-bromobenzaldehydes are key intermediates in the synthesis of bromobenzaldehyde derivatives of α-benzilmonoxime hydrazone, which have been evaluated for their mutagenic potential .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-bromobenzaldoxime derivatives can be characterized using various spectroscopic techniques such as NMR and FT-IR. These properties are crucial for understanding the reactivity and potential applications of these compounds. For example, the lipophilicity of hydrazide-hydrazones derived from bromobenzaldehydes can be determined using RP-HPTLC chromatography, which is important for assessing their biological activity . Additionally, the antimicrobial activity of N-bromoamido-2-aminobenzothiazoles synthesized from 2-bromobenzaldehydes has been evaluated, demonstrating the potential of these compounds in the development of new antimicrobial agents .
Scientific Research Applications
- Summary of the Application : 2-Bromobenzaldoxime is used in the cyanide-free synthesis of aromatic nitriles from aldoximes . Aromatic nitriles are important structural motifs frequently found in pharmaceutical drugs .
- Methods of Application or Experimental Procedures : The dehydration of aldoximes provides a convenient approach for synthesizing nitriles with water as the only by-product . This is partly attributed to the readily available aldoximes by condensation of hydroxylamine with aldehydes . In this study, a novel heme-containing aldoxime dehydratase (OxdF1) from Pseudomonas putida F1 was cloned and functionally expressed in Escherichia coli BL21 . The optimum reaction pH and temperature of recombinant OxdF1 were 7.0 and 35 °C, respectively .
- Results or Outcomes : OxdF1 can efficiently dehydrate aromatic and heterocyclic aldoximes to nitriles, such as 2-bromobenzaldoxime, 2-chloro-6-fluorobenzaldoxime, thiophene-2-carboxaldoxime, and pyridine-3-aldoxime . Therefore, the recombinant OxdF1 shows a potential application in the cyanide-free synthesis of aromatic nitriles .
Safety And Hazards
The safety information for 2-Bromobenzaldoxime includes several precautionary statements. It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray. Use is advised only outdoors or in a well-ventilated area. Protective clothing, gloves, and eye/face protection should be worn when handling this compound .
properties
IUPAC Name |
(NE)-N-[(2-bromophenyl)methylidene]hydroxylamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c8-7-4-2-1-3-6(7)5-9-10/h1-5,10H/b9-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSIRFUPZHPEKAE-WEVVVXLNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NO)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromobenzaldoxime |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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